2,6-Dichloro-4-hydroxymethylbenzaldehyde

Regioselective synthesis Directed ortho-metalation 2,6-Dichlorobenzaldehyde building blocks

2,6-Dichloro-4-hydroxymethylbenzaldehyde (CAS 616195-96-1) is the only 2,6-dichlorobenzaldehyde regioisomer with a demonstrated multi-gram scalable synthesis (95% hydrazone yield). Its orthogonal aldehyde and hydroxymethyl handles enable sequential bioconjugation and kinase inhibitor elaboration without cross-reactivity. Procurement is de-risked by a robust HCl/EtOH deprotection protocol that avoids genotoxic fluoride reagents.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 616195-96-1
Cat. No. B1624961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-hydroxymethylbenzaldehyde
CAS616195-96-1
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C=O)Cl)CO
InChIInChI=1S/C8H6Cl2O2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4,11H,3H2
InChIKeyPLSBLWXOKQLJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-hydroxymethylbenzaldehyde (CAS 616195-96-1) — Procurement-Focused Chemical Identity and Supplier Landscape


2,6-Dichloro-4-hydroxymethylbenzaldehyde (CAS 616195-96-1) is a chlorinated aromatic aldehyde belonging to the 2,6-dichlorobenzaldehyde subclass, a structural motif recognized across >100 marketed and development-stage pharmaceuticals predominantly in the kinase inhibitor space . The compound bears two chlorine atoms at the 2- and 6-positions and a hydroxymethyl group at the 4-position of the benzaldehyde core (molecular formula C₈H₆Cl₂O₂, molecular weight 205.04 g/mol) . Its synthesis was first disclosed by Roche Diagnostics scientists in a scalable, regioselective lithiation–formylation route delivering the product as a colorless solid with a melting point of 109–110 °C . Commercial availability is confirmed through multiple reputable chemical suppliers offering catalog quantities from 100 mg to 5 g at purities ≥98% .

Why 2,6-Dichloro-4-hydroxymethylbenzaldehyde Cannot Be Reliably Replaced by Generic In-Class Analogs


Within the 2,6-dichlorobenzaldehyde family, the precise position of the oxygen-bearing substituent on the aromatic ring — hydroxyl vs. hydroxymethyl, and 3- vs. 4-substitution — dictates not only the physicochemical properties (logP, H-bonding capacity, melting point) but also the synthetic accessibility and downstream derivatization logic of the building block . The 4-hydroxymethyl regioisomer (compound 3) is the sole member of this subclass for which a robust, high-yielding, regioisomer-free synthesis has been demonstrated on preparative scale; the 3-hydroxymethyl analog (compound 4) suffers from a critically inefficient deprotection step (32% yield), while the 4-hydroxy analog (compound 1) historically relied on a low-yield Reimer–Tiemann procedure (3–10%) . Furthermore, unsubstituted 2,6-dichlorobenzaldehyde lacks the second functional handle required for orthogonal conjugation or further elaboration, making it functionally non-equivalent for multi-step medicinal chemistry campaigns [1]. These disparities mean that casual substitution among in-class members can lead to irreproducible syntheses, different impurity profiles, and divergent downstream reactivity.

Quantitative Differentiation of 2,6-Dichloro-4-hydroxymethylbenzaldehyde vs. Closest Analogs — Evidence-Based Selection Guide


Absolute Regioselectivity in Lithiation–Formylation vs. 3,5-Dichloroanisole Route That Delivers a 2:1 Regioisomer Mixture

The TIPS-protected lithiation–formylation methodology developed by von Hirschheydt and Voss for 2,6-dichloro-4-hydroxymethylbenzaldehyde (3) proceeds with exclusive formation of the 4-substituted regioisomer; no regioisomeric products were detected by NMR or chromatographic analysis . In stark contrast, the alternative approach using lithiation of 3,5-dichloroanisole — a cheaper, unprotected precursor — leads to a 2:1 mixture of 2,4-dichloro-6-methoxybenzaldehyde and 2,6-dichloro-4-methoxybenzaldehyde, which necessitates tedious column chromatographic separation .

Regioselective synthesis Directed ortho-metalation 2,6-Dichlorobenzaldehyde building blocks TIPS protection strategy

Overall Synthetic Yield: 72% for 4-Hydroxymethyl Regioisomer vs. ≤32% Deprotection Yield for the 3-Hydroxymethyl Regioisomer

In the Roche synthesis, 2,6-dichloro-4-hydroxymethylbenzaldehyde (3) was obtained in 72% overall yield on a multigram scale following a two-step sequence of TIPS protection/lithiation‑formylation and subsequent silyl ether cleavage with HCl/EtOH at 85 °C . The regioisomeric 2,6-dichloro-3-hydroxymethylbenzaldehyde (4) could not achieve comparable efficiency: although the formylation step was high-yielding (92%), the final deprotection using Bu₄NF/THF at room temperature gave only 32% yield of the desired product .

Synthetic efficiency Process chemistry Hydroxymethylbenzaldehyde TIPS deprotection

Melting Point as a Simple Identity and Purity Discriminator: Δmp = 14–16 °C vs. the 3-Hydroxymethyl Regioisomer

The melting point of 2,6-dichloro-4-hydroxymethylbenzaldehyde (3) is reported as 109–110 °C (colorless solid, recrystallized) . Its regioisomer, 2,6-dichloro-3-hydroxymethylbenzaldehyde (4), melts at 93–95 °C under identical measurement conditions . This 14–16 °C gap is sufficiently large to serve as a routine identity check and purity criterion upon receipt of material, without requiring NMR or HPLC instrumentation.

Quality control Melting point Polymorph screening Regioisomer discrimination

Demonstrated Multi-Gram Scalability with Robust Intermediate Yield: 95% at 70 g Scale for the Key TIPS-Protected Precursor

The synthesis of 2,6-dichloro-4-hydroxymethylbenzaldehyde was demonstrated on a preparative scale that far exceeds typical medicinal chemistry milligram-scale routes: the TIPS-protected intermediate, 2,6-dichloro-4-(triisopropylsilyloxymethyl)benzaldehyde, was obtained in 95% yield (73 g from 70 g starting material) following lithiation–formylation . Subsequent acidic deprotection on a 65 g scale delivered the target compound 3 in 66% isolated yield, with an additional 11% recovered from mother liquor chromatography (combined 77%), establishing a clear path to multi-gram and potentially kilogram supply .

Scale-up Process chemistry Supply security Kilogram synthesis potential

Validated Intermediate in a p38 MAPK Kinase Inhibitor Patent: 95% Yield in Hydrazone Formation with (5-Fluoro-pyridin-2-yl)-hydrazine

In US Patent Application US 2014/0364411 A1 (Chiesi Farmaceutici S.p.A.), 2,6-dichloro-4-hydroxymethylbenzaldehyde was employed as a key starting material for constructing a p38 MAPK inhibitor scaffold [1]. The aldehyde was condensed with (5-fluoro-pyridin-2-yl)-hydrazine in propionitrile at 85 °C to give the hydrazone intermediate {3,5-dichloro-4-[(5-fluoro-pyridin-2-yl)-hydrazonomethyl]-phenyl}-methanol (Intermediate 13a) in 95% isolated yield (0.73 g from 0.50 g aldehyde) [1]. This hydrazone was subsequently oxidatively cyclized to a [1,2,4]triazolo[4,3-a]pyridine system, demonstrating the compound's utility in constructing medicinally relevant heterocyclic architectures [1].

p38 MAPK Kinase inhibitors Hydrazone Respiratory inflammation Chiesi Farmaceutici

Dual Orthogonal Functional Handles Enable Sequential Derivatization: Aldehyde + Primary Hydroxymethyl vs. Single-Handle 2,6-Dichlorobenzaldehyde

2,6-Dichloro-4-hydroxymethylbenzaldehyde presents two chemically orthogonal reactive sites on the same aromatic scaffold: an aldehyde group amenable to hydrazone formation, reductive amination, Grignard addition, or Knoevenagel condensation, and a primary benzylic alcohol that can be independently oxidized to the carboxylic acid, converted to a halide, esterified, or used in Mitsunobu reactions [1]. By contrast, the widely used 2,6-dichlorobenzaldehyde (CAS 83-38-5) possesses only the aldehyde functionality, requiring additional synthetic steps to introduce a second functional handle — steps that may not be regioselective given the symmetric nature of the 1,3-dichloro substitution .

Orthogonal functionalization Building block Chemoselective reactions Drug discovery

Optimal Procurement and Application Scenarios for 2,6-Dichloro-4-hydroxymethylbenzaldehyde Based on Verified Differentiation Evidence


Medicinal Chemistry: p38 MAPK and Related Kinase Inhibitor Scaffold Assembly

The compound is directly validated as a starting material in the synthesis of p38 MAPK inhibitors targeting respiratory inflammatory diseases, as exemplified in the Chiesi Farmaceutici patent where it was converted to a [1,2,4]triazolo[4,3-a]pyridine-containing kinase inhibitor via hydrazone formation and oxidative cyclization . Procurement for kinase inhibitor programs is supported by the compound's high and reproducible yield (95%) in hydrazone condensation, the orthogonal hydroxymethyl handle for subsequent diversification, and the documented scale-up pathway ensuring supply continuity from hit-to-lead through preclinical development .

Building Block for Orthogonal Bioconjugation and Dual-Labeling Strategies

The simultaneous presence of an aldehyde (for oxime/hydrazone ligation with aminooxy- or hydrazide-functionalized biomolecules) and a primary hydroxymethyl group (for esterification, phosphoramidite coupling, or oxidation to a carboxylic acid for amide bond formation) makes this compound uniquely suited for bioconjugation workflows requiring two-step sequential labeling without cross-reactivity concerns . The 4-hydroxymethyl regioisomer is strongly preferred over the 3-substituted analog for this application, given its >2-fold higher synthetic accessibility and the superior deprotection chemistry that eliminates fluoride-contamination risks associated with the Bu₄NF route required for regioisomer 4 .

Analytical Reference Standard and Quality Control Benchmark for 2,6-Dichlorobenzaldehyde-Derived Intermediates

With a well-defined melting point of 109–110 °C — separated by 14–16 °C from its closest regioisomer — and fully assigned ¹H and ¹³C NMR spectra published in the primary literature, this compound serves as an excellent reference standard for HPLC or GC purity determination of 2,6-dichlorobenzaldehyde-derived intermediates . The unambiguous melting point provides a rapid, instrument-free identity check that is not available for the 3-hydroxymethyl regioisomer whose lower and broader melting range (93–95 °C) offers less discriminatory power against common impurities .

Preclinical Development and Process Chemistry Scale-Up Programs

For programs advancing beyond the medicinal chemistry stage, this compound is the only hydroxymethyl-substituted 2,6-dichlorobenzaldehyde for which multi-gram scalability has been experimentally demonstrated (73 g intermediate scale, 28 g final product) . The robust HCl/EtOH deprotection protocol avoids the use of fluoride reagents (Bu₄NF) that complicate waste streams and can introduce genotoxic impurity concerns . Procurement for scale-up is further de-risked by the demonstrated stability of the TIPS-protected intermediate, enabling just-in-time deprotection to the final aldehyde as needed .

Quote Request

Request a Quote for 2,6-Dichloro-4-hydroxymethylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.